3-Nitrosophenethyl indolizine-7-carboxylate
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Overview
Description
3-Nitrosophenethyl indolizine-7-carboxylate is a complex organic compound that belongs to the class of indolizines Indolizines are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrosophenethyl indolizine-7-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of phenethylamine with nitrous acid to form the nitroso derivative, followed by cyclization with a suitable indolizine precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
3-Nitrosophenethyl indolizine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-Nitrosophenethyl indolizine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitrosophenethyl indolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indolizine-7-phosphonate: Another indolizine derivative with distinct chemical properties.
Phenethylamine derivatives: Compounds with similar phenethylamine moieties.
Uniqueness
3-Nitrosophenethyl indolizine-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H14N2O3 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-(3-nitrosophenyl)ethyl indolizine-7-carboxylate |
InChI |
InChI=1S/C17H14N2O3/c20-17(14-6-9-19-8-2-5-16(19)12-14)22-10-7-13-3-1-4-15(11-13)18-21/h1-6,8-9,11-12H,7,10H2 |
InChI Key |
YLXNQLUDOUJOEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=O)CCOC(=O)C2=CC3=CC=CN3C=C2 |
Origin of Product |
United States |
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